2-Amino-3,4-difluorobenzonitrile
Overview
Description
2-Amino-3,4-difluorobenzonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 and is also known by the synonyms 6-Cyano-2,3-difluoroaniline and 3,4-Difluoroanthranilonitrile . It is a solid substance and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4F2N2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 154.12 and an InChI code of 1S/C7H4F2N2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 .Scientific Research Applications
Synthesis and Biological Evaluation
2-Amino-3,4-difluorobenzonitrile is a key starting material in synthesizing biologically active compounds. For instance, its use in the synthesis of a binuclear bridged Cr(III) complex, characterized by various spectral studies, has been explored. This complex exhibits significant antimicrobial activities and antioxidant properties, along with strong DNA-binding capabilities (Govindharaju et al., 2019).
Application in Solar Cells
In the domain of renewable energy, specifically polymer solar cells (PSCs), derivatives of this compound have been utilized. The incorporation of these derivatives as additives in PSCs has resulted in enhanced power conversion efficiencies, attributable to improved short circuit current and fill factor (Seonju Jeong et al., 2011).
Corrosion Inhibition
In the field of material science, certain derivatives of this compound have been investigated as corrosion inhibitors. For example, 2-Aminobenzene-1,3-dicarbonitriles derivatives have demonstrated effective corrosion inhibition properties on mild steel in acidic environments. Their adsorption on metal surfaces and the resulting protective layer formation are key to their efficacy (Verma et al., 2015).
Photophysical Studies
In photophysical studies, tetrafluoro-aminobenzonitriles, closely related to this compound, have been examined for ultrafast intramolecular charge transfer and internal conversion processes. These studies provide valuable insights into the molecular dynamics and interactions in various solvents, contributing to our understanding of molecular electronic properties (Galievsky et al., 2005).
Chemical Fixation of Carbon Dioxide
Research has also explored the use of this compound derivatives in the chemical fixation of carbon dioxide. This process converts 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones, showcasing a potential route for CO2 utilization and conversion into value-added chemicals (Kimura et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3,4-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVPHWFIGYGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-40-0 | |
Record name | 2-Amino-3,4-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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